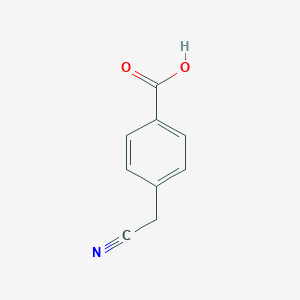
4-Chloro-3-iodoaniline
Übersicht
Beschreibung
4-Chloro-3-iodoaniline is a chemical compound with the molecular formula C6H5ClIN. It has a molecular weight of 253.47 . The compound is typically stored in a refrigerator and is available in a physical form that ranges from pale-yellow to yellow-brown to brown to black solid .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-iodoaniline is1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Chloro-3-iodoaniline has a density of 2.0±0.1 g/cm³. It has a boiling point of 322.3±27.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.4±3.0 kJ/mol. Its flash point is 148.7±23.7 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Comparison
4-Chloro-3-iodoaniline has been studied for its structural properties, particularly in comparison with other substituted anilines. Dey and Desiraju (2004) found that 4-(4′-Iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl derivatives, contrasting with 4-iodoaniline, which is not isostructural with its counterparts. This is explained through conditional isomorphism, providing insights into the structural behavior of halogenated anilines (Dey & Desiraju, 2004).
Electrochemical Oxidation
Kádár et al. (2001) investigated the electrochemical oxidation of 4-iodoaniline in acetonitrile solution, which is similar to 4-chloroaniline. This study is significant for understanding the electrochemical behavior of halogenated anilines and their potential applications in electrochemistry (Kádár et al., 2001).
Photodissociation Studies
Bermudez (2002) examined the adsorption and photodissociation of 4-chloro- and 4-iodoaniline on GaN surfaces, revealing their reactivity and potential in photodissociation applications. These findings are crucial for applications in photochemistry and surface science (Bermudez, 2002).
UV Photoelectron Spectroscopy
Sky and Nagy-Felsobuki (1999) conducted ultraviolet photoelectron spectroscopy on 4-haloanilines, including 4-chloroaniline, providing valuable information on the electronic structure of these compounds. This knowledge is essential for the development of materials with specific electronic properties (Sky & Nagy-Felsobuki, 1999).
Geochemical Behavior
Hu, Moran, and Gan (2012) explored the sorption, degradation, and transport of iodine species, including 4-iodoaniline, in geological media. This research is significant for environmental studies, especially in understanding the behavior of iodine in the environment (Hu et al., 2012).
Safety and Hazards
4-Chloro-3-iodoaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is also classified as very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
4-Chloro-3-iodoaniline is a type of aniline compound . Anilines are commonly used in the synthesis of a wide variety of chemical products, including dyes, drugs, and polymers . .
Mode of Action
Anilines generally undergo reactions such as nucleophilic substitution . The chlorine and iodine substituents on the benzene ring can potentially influence the reactivity of the compound.
Biochemical Pathways
Anilines like 4-chloro-3-iodoaniline are often used in the synthesis of pharmaceuticals , suggesting they may be involved in various biochemical pathways depending on the specific drug synthesized.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Anilines are known to be precursors in the synthesis of various pharmaceuticals , suggesting that the effects of 4-Chloro-3-iodoaniline would largely depend on the specific drug synthesized.
Eigenschaften
IUPAC Name |
4-chloro-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWTZAGRWNBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619242 | |
| Record name | 4-Chloro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodoaniline | |
CAS RN |
573764-31-5 | |
| Record name | 4-Chloro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


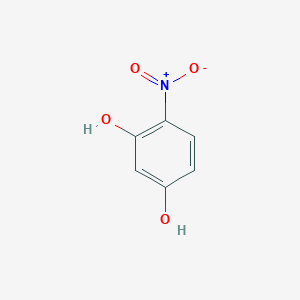



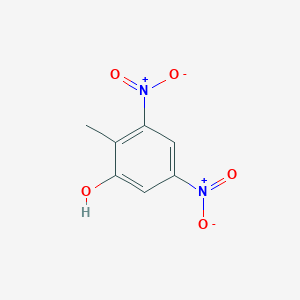
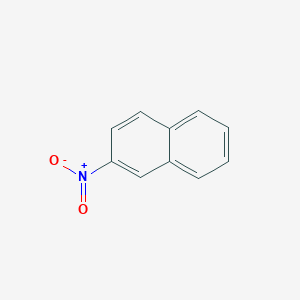
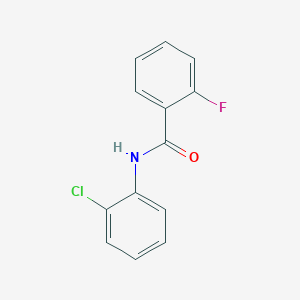

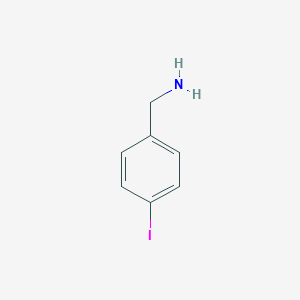
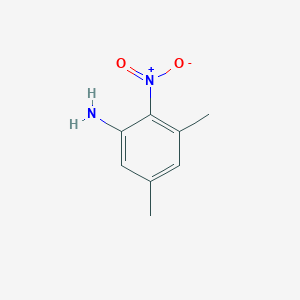
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
